1-(Benzylideneamino)parabanic Acid
Description
Contextualization within the Chemistry of Imidazolidinetriones and Parabanic Acid Derivatives
1-(Benzylideneamino)parabanic acid, also known by the systematic name 1-[(Phenylmethylene)amino]-2,4,5-imidazolidinetrione, belongs to the family of imidazolidinetriones. scbt.com The core of this molecule is the parabanic acid scaffold, which is an imidazolidine (B613845) ring substituted with oxo groups at positions 2, 4, and 5. nih.gov Imidazolidine and its derivatives are a significant class of heterocyclic compounds that have been the subject of extensive research due to their wide range of applications. nih.gov
The structure of this compound is characterized by the attachment of a benzylideneamino group to one of the nitrogen atoms of the parabanic acid ring. This imine linkage (C=N) is formed between the parabanic acid core and a benzaldehyde (B42025) moiety. researchgate.net The presence of both the imidazolidinetrione ring and the benzylideneamino group imparts specific chemical properties to the molecule, making it a subject of interest in organic synthesis.
Parabanic acid derivatives are known to be useful synthetic intermediates. chemicalbook.com They can undergo various chemical transformations, allowing for the creation of more complex molecules. For instance, the exocyclic double bonds in some parabanic acid derivatives can participate in cycloaddition reactions, leading to the formation of novel spiro-conjugated molecules. nih.gov The chemistry of these compounds is rich and varied, with reactions often targeting the reactive sites within the imidazolidinetrione ring or the functional groups attached to it.
Chemical Identity of this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 42839-64-5 | scbt.comalfa-chemistry.com |
| Molecular Formula | C10H7N3O3 | scbt.comalfa-chemistry.com |
| Molecular Weight | 217.18 g/mol | scbt.comalfa-chemistry.com |
| Synonyms | 1-Benzylideneamino-2,4,5-trioxoimidazolidine | scbt.compharmaffiliates.com |
| 1-[(Phenylmethylene)amino]-2,4,5-imidazolidinetrione | scbt.com |
Historical Overview and Significance of Parabanic Acid Scaffolds in Organic Synthesis
The parent compound, parabanic acid (imidazolidine-2,4,5-trione), has a long history in organic chemistry. nih.govsigmaaldrich.com It can be synthesized through several methods, including the condensation of urea (B33335) with diethyl oxalate (B1200264) or the oxidation of uric acid. orgsyn.org Historically, the study of uric acid and its oxidation products played a crucial role in the development of heterocyclic chemistry. Parabanic acid itself is recognized as a specific oxidation product of uric acid by singlet oxygen. nih.gov
The significance of the parabanic acid scaffold in organic synthesis lies in its versatility as a building block. chemimpex.com The presence of multiple reactive sites, including the carbonyl groups and the N-H bonds, allows for a wide range of chemical modifications. This has led to the synthesis of a diverse array of parabanic acid derivatives with various substituents. These derivatives are often explored for their potential applications in different fields of chemistry.
The concept of a "molecular scaffold" is central to modern drug discovery and materials science. mdpi.com A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The parabanic acid structure serves as such a scaffold, providing a rigid framework for the systematic variation of substituents. This approach is fundamental in the rational design of new molecules with desired properties. The development of synthetic methods to create and modify such scaffolds, including those based on parabanic acid, is an ongoing area of research in organic chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)/b11-6+ |
InChI Key |
QMHLKOIIYHZAID-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=O)C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzylideneamino Parabanic Acid
Classical Preparative Routes
The primary and most direct method for the preparation of 1-(Benzylideneamino)parabanic Acid is the reaction between Benzaldehyde (B42025) Semicarbazone and Oxalyl Chloride. This reaction is a specific instance of a broader class of reactions where ureas or their derivatives are condensed with oxalyl chloride to form the parabanic acid ring. orgsyn.orgmdpi.com
Reaction Scheme:
In this process, the semicarbazone acts as the urea-like component. The reaction is typically carried out in an inert solvent to prevent side reactions with the highly reactive oxalyl chloride. The reaction proceeds with the evolution of hydrogen chloride gas.
Table 1: Reactants and Products for the Synthesis of this compound
| Compound Name | Molecular Formula | Role in Reaction |
| Benzaldehyde Semicarbazone | C₈H₉N₃O | Starting Material |
| Oxalyl Chloride | C₂Cl₂O₂ | Reagent |
| This compound | C₁₀H₇N₃O₃ | Product |
| Hydrogen Chloride | HCl | Byproduct |
Exploration of Alternative Synthetic Strategies
While the reaction of benzaldehyde semicarbazone with oxalyl chloride is the most direct route, other synthetic strategies can be envisaged based on the synthesis of related parabanic acid derivatives.
One potential alternative involves a two-step process:
Synthesis of 1-aminoparabanic acid: This could theoretically be achieved by reacting semicarbazide (B1199961) with oxalyl chloride.
Condensation with benzaldehyde: The resulting 1-aminoparabanic acid could then be condensed with benzaldehyde to form the Schiff base, this compound. This approach is analogous to the formation of other Schiff bases from primary amines and aldehydes. researchgate.netnih.gov
Another speculative route could involve the modification of parabanic acid itself. Parabanic acid can be synthesized from the reaction of urea (B33335) and oxalyl chloride. mdpi.com Subsequent amination at the N-1 position followed by condensation with benzaldehyde presents a plausible, albeit likely more complex, alternative.
Mechanistic Insights into the Formation Reactions
The formation of this compound from Benzaldehyde Semicarbazone and Oxalyl Chloride is believed to proceed through a nucleophilic acyl substitution mechanism.
The proposed mechanism involves the following steps:
Initial Nucleophilic Attack: The terminal amino group of the benzaldehyde semicarbazone acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride. This results in the formation of a tetrahedral intermediate.
Elimination of Chloride: The tetrahedral intermediate collapses, eliminating a chloride ion and forming an N-acylated intermediate.
Intramolecular Cyclization: The secondary amide nitrogen of the semicarbazone moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon of the oxalyl group.
Second Elimination and Tautomerization: A second chloride ion is eliminated, leading to the formation of the parabanic acid ring. A final tautomerization step may occur to yield the stable this compound.
This mechanism is consistent with the known reactivity of amines and acid chlorides and the formation of similar heterocyclic systems.
Chemical Reactivity and Transformation of 1 Benzylideneamino Parabanic Acid
Reactions at the Benzylideneamino Moiety
The benzylideneamino group, characterized by a carbon-nitrogen double bond (C=N), is the primary site for reactions involving reduction and other transformations typical of imines or Schiff bases.
Catalytic Reduction and Hydrogenation Processes
The imine functionality of 1-(Benzylideneamino)parabanic acid is susceptible to reduction, yielding the corresponding saturated amine, 1-(Benzylamino)parabanic acid. This transformation is a cornerstone of imine chemistry and can be achieved through various established methods, including catalytic hydrogenation and chemical reduction with hydride reagents.
Catalytic Hydrogenation: This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C) are effective for such transformations. The reaction proceeds by the addition of hydrogen across the C=N double bond. The general reaction is as follows:
this compound + H₂ --(Catalyst, e.g., Pd/C)--> 1-(Benzylamino)parabanic Acid
This method is widely used for the preparation of N-monosubstituted benzylamines from benzaldehyde (B42025) and primary amines via a process known as reductive amination. google.com The catalytic hydrogenation of the intermediate imine is a key step.
Chemical Reduction: Hydride-based reducing agents are also highly effective for the reduction of imines. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent used for this purpose, often in an alcoholic solvent like methanol (B129727) or ethanol. vedantu.comresearchgate.netmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion by the solvent. vedantu.comyoutube.com More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used. youtube.com
The table below summarizes common reducing agents for the conversion of the benzylideneamino group to a benzylamino group.
| Reagent/System | Type of Reduction | Typical Conditions |
| H₂ / Pd-C | Catalytic Hydrogenation | Hydrogen gas, solvent (e.g., Ethanol, Chloroform), room temperature and pressure. google.com |
| Sodium Borohydride (NaBH₄) | Chemical Hydride Reduction | Solvent (e.g., Methanol, Ethanol), often at 0 °C to room temperature. researchgate.netresearchgate.net |
| Sodium Cyanoborohydride (NaBH₃CN) | Chemical Hydride Reduction | Mildly acidic pH (4-5), selectively reduces protonated iminium ions over carbonyls. masterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Chemical Hydride Reduction | Anhydrous solvent (e.g., THF, Diethyl ether), followed by aqueous workup. youtube.com |
Imine Chemistry and Schiff Base Transformations
The exocyclic C=N bond in this compound classifies it as a Schiff base, making it a participant in characteristic imine reactions. The formation of the imine itself from 1-aminoparabanic acid and benzaldehyde is a reversible, acid-catalyzed condensation reaction that proceeds through a carbinolamine intermediate. masterorganicchemistry.comlibretexts.org
Cycloaddition Reactions: The imine group can act as a dipolarophile in cycloaddition reactions. Research on related 5-aryliminoimidazolidine-2,4-diones has shown that they readily undergo [3+2]-cycloaddition with nitrile imines. mdpi.comnih.gov This reaction occurs regioselectively at the exocyclic C=N bond, leading to the formation of spiro-triazoline heterocyclic systems. mdpi.comnih.gov This reactivity highlights the potential of the benzylideneamino moiety in this compound to be used in constructing more complex spiro-heterocyclic structures. mdpi.comnih.gov These reactions are significant as they create sterically constrained molecules that fuse multiple heterocyclic fragments. mdpi.com
Reactivity of the Parabanic Acid Ring System
The parabanic acid ring, an imidazolidinetrione, is an electron-deficient heterocycle containing three carbonyl groups. This structure is highly susceptible to nucleophilic attack and can undergo ring-opening under certain conditions.
Nucleophilic Attack on the Imidazolidinetrione Core
The three carbonyl carbons within the parabanic acid ring are electrophilic centers, making them targets for nucleophiles. The reactivity of these positions can lead to various addition or substitution reactions. While the exocyclic imine is a reactive site, the ring itself can participate in reactions. For instance, in the [3+2] cycloaddition reactions involving 5-imino-substituted hydantoins, the parabanic acid derivative acts as the dipolarophile component, demonstrating the reactivity of the integrated ring system. mdpi.comnih.gov The electrophilic nature of the ring is a key factor in its chemical transformations, including potential cyclization reactions with appropriate reagents. beilstein-journals.orgmdpi.com
Ring-Opening and Degradation Pathways (e.g., in related parabanic acid systems)
The parabanic acid ring is known to be stable under acidic conditions but is prone to hydrolytic cleavage in neutral or alkaline environments. The primary degradation pathway for the parent parabanic acid is hydrolysis to oxaluric acid. This reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on one of the ring's carbonyl carbons, leading to the opening of the imidazolidinetrione ring.
This susceptibility to ring-opening is a critical aspect of the chemistry of parabanic acid and its derivatives. The stability of the ring is pH-dependent, as summarized in the table below.
| Condition | Reactivity of Parabanic Acid Ring | Product |
| Acidic pH (<5.0) | Stable | No reaction |
| Neutral or Alkaline pH | Hydrolysis / Ring-Opening | Oxaluric Acid |
Derivatization and Analog Synthesis
The structure of this compound offers multiple points for modification, allowing for the synthesis of a wide array of derivatives and analogs. These modifications can be broadly categorized into changes at the benzylideneamino moiety and substitutions on the parabanic acid ring.
Modification of the Benzylideneamino Moiety:
Varying the Aryl Group: A straightforward method for creating analogs is to use different substituted benzaldehydes in the initial condensation reaction with 1-aminoparabanic acid. This allows for the introduction of various functional groups (e.g., methoxy, nitro, halo) onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule. This approach is common in the synthesis of Schiff base libraries. nih.govnih.gov
Reduction to Benzylamino Analogs: As discussed in section 3.1.1, the reduction of the imine bond provides access to a series of 1-(benzylamino)parabanic acid derivatives, which will have different chemical properties, such as increased flexibility and basicity, compared to the parent imine. researchgate.net
Modification of the Parabanic Acid Ring:
N-Substitution: The nitrogen atoms of the parabanic acid ring can be substituted with alkyl or aryl groups. Syntheses of related compounds have started from N,N'-disubstituted parabanic acids, indicating that the core heterocycle can be modified prior to the introduction of the imine functionality. mdpi.com
The synthesis of such analogs is a common strategy in medicinal chemistry to explore structure-activity relationships and develop compounds with specific properties.
Spectroscopic and Structural Characterization of 1 Benzylideneamino Parabanic Acid
Vibrational Spectroscopy Analysis (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule. For 1-(Benzylideneamino)parabanic acid, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural components.
Parabanic Acid Moiety: The parabanic acid ring contains three carbonyl (C=O) groups and N-H bonds. Parabanic acid itself exhibits strong C=O stretching vibrations. It also shows N-H stretching bands. nih.govspectrabase.com In the derivative, the replacement of a hydrogen on one of the nitrogen atoms with the benzylideneamino group would modify the N-H stretching region. The carbonyl stretching bands are expected in the region of 1700-1800 cm⁻¹, characteristic for cyclic imides.
Imine and Benzylidene Moieties: A key vibrational mode for this compound is the C=N stretching of the imine (azomethine) group, which typically appears in the 1600–1650 cm⁻¹ region. iosrjournals.orgrsc.org The benzylidene group will contribute C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and characteristic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range.
While a specific spectrum for this compound is not available, analysis of related Schiff bases and parabanic acid provides a strong basis for spectral interpretation. spectrabase.comrsc.org For instance, the IR spectra of various Schiff bases consistently show the prominent C=N stretching band, confirming the formation of the imine linkage. iosrjournals.orgrsc.org
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H and ¹³C NMR)
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. uobasrah.edu.iq
¹H NMR: The ¹H NMR spectrum of this compound would display several key signals:
Imine Proton (-N=CH-): A characteristic singlet for the methine proton of the imine group is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm. nih.govyoutube.com
Aromatic Protons: The protons of the benzylidene phenyl ring would appear as a multiplet in the aromatic region (δ 7.0–8.0 ppm). youtube.com The exact splitting pattern would depend on the substitution pattern of the ring.
N-H Proton: The remaining N-H proton on the parabanic acid ring would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data:
Carbonyl Carbons: The three carbonyl carbons of the parabanic acid ring are expected to resonate at the most downfield positions, typically in the range of δ 150-170 ppm. beilstein-journals.orgresearchgate.net
Imine Carbon (-N=C H-): The imine carbon would also be significantly deshielded, appearing in the δ 160-170 ppm region. nih.gov
Aromatic Carbons: The carbons of the phenyl ring would show signals in the δ 120-140 ppm range, with the ipso-carbon (the one attached to the imine group) appearing at a distinct chemical shift. beilstein-journals.orgresearchgate.net
Studies on related Schiff bases and heterocyclic compounds confirm these general chemical shift ranges and are essential for the structural assignment of new derivatives. rsc.orgnih.gov
Mass Spectrometry Investigations
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₇N₃O₃), the calculated molecular weight is approximately 217.18 g/mol . alfa-chemistry.comscbt.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 217. Subsequent fragmentation would likely involve the cleavage of the bond between the parabanic acid ring and the imine nitrogen, as well as fragmentation of the benzylidene group and the parabanic acid ring itself. Analysis of the mass spectra of parabanic acid (MW 114.06 g/mol ) and benzamide (B126) (a related structure, MW 121.14 g/mol ) shows characteristic fragmentation patterns that can help predict the behavior of the target molecule. nih.govnih.govnist.gov For example, parabanic acid shows a top peak at m/z 42, indicating a stable fragment. nih.gov
X-ray Crystallography and Supramolecular Assemblies of Parabanic Acid Derivatives
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and insights into its packing in the solid state. While the crystal structure for this compound itself has not been reported, extensive research on parabanic acid derivatives and their cocrystals offers valuable comparative information.
The crystal structures of numerous derivatives of related cyclic compounds like hydantoins and thiobarbituric acids have been determined. nih.govdntb.gov.ua For example, the crystal structure of 2-cyanoguanidinophenytoin, a hydantoin (B18101) derivative, was solved and shown to crystallize in a monoclinic system with a P2₁/c space group, stabilized by a network of hydrogen bonds. nih.gov Similarly, studies on other Schiff bases reveal key structural parameters such as bond lengths and angles of the C=N imine bond. rsc.orgscirp.org
Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences. researchgate.netscite.ai Parabanic acid has been the subject of polymorphism research, both computationally and experimentally. rsc.org Computational searches predicted several hypothetical polymorphs close in energy to the known form, although an experimental search did not yield new polymorphs of pure parabanic acid but rather a ring-opened product. rsc.org
Significant research has been conducted on the polymorphism of parabanic acid cocrystals, particularly with urea (B33335). rsc.orgrsc.org Two distinct polymorphic forms of a parabanic acid-urea cocrystal have been identified and characterized. rsc.org These polymorphs differ in their hydrogen bonding patterns, specifically in the formation of homosynthons versus heterosynthons, which leads to different packing arrangements and thermal stabilities. rsc.orgrsc.org This work highlights the ability of the parabanic acid molecule to form diverse and robust supramolecular structures, a property that would likely be retained in its derivatives like this compound. scite.airsc.org
Computational and Theoretical Studies on 1 Benzylideneamino Parabanic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations serve as powerful tools to elucidate the electronic structure, reactivity, and spectroscopic properties of molecular systems. For 1-(Benzylideneamino)parabanic acid and its derivatives, these computational methods provide deep insights into their fundamental chemical nature.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been extensively applied to investigate the properties of various organic molecules, including those structurally related to this compound. semanticscholar.orgdntb.gov.uaresearchgate.net DFT methods, such as B3LYP with basis sets like 6-311++G(d) or 6-31G+(d,p), are used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. semanticscholar.orgresearchgate.netnih.govnih.gov
Theoretical calculations using DFT can predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from techniques like X-ray diffraction, though minor discrepancies are expected. semanticscholar.orgnih.gov For instance, in related Schiff base systems, DFT calculations have been used to confirm the E,E-conformation with respect to the imine functions. semanticscholar.org Furthermore, DFT is instrumental in calculating various molecular descriptors that shed light on the chemical behavior of the molecule. dntb.gov.ua These calculations can also be used to simulate spectroscopic data, such as FT-IR, which can then be compared with experimental spectra to confirm the formation of the desired product. semanticscholar.org
The application of DFT extends to understanding reaction mechanisms and stability. For example, in studies of similar heterocyclic compounds, DFT has been used to determine the most stable tautomeric forms in different environments, such as the gas phase and in solution. nih.gov The theory is also employed to analyze the molecular electrostatic potential (MEP), which identifies regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.netnih.gov
Table 1: Selected DFT-Calculated Parameters for a Related Schiff Base
| Parameter | Calculated Value |
| N2=C Bond Length | 1.2733 Å |
| N5=C Bond Length | 1.2739 Å |
| C–N=C Bond Angle | 117.82° |
| C–N=C Bond Angle | 118.87° |
Data sourced from a study on a related Schiff base compound. semanticscholar.org
Molecular Orbital Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of molecules. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting tendency. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.govresearchgate.net
A smaller HOMO-LUMO gap generally signifies higher chemical reactivity, lower kinetic stability, and greater polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.govresearchgate.net This can make the molecule more suitable for certain biological applications. researchgate.net In computational studies of related compounds, the HOMO-LUMO energy gap has been used to compare the reactivity of different molecules, with a smaller gap suggesting higher reactivity. researchgate.net
The distribution of HOMO and LUMO orbitals across the molecule can predict the most probable sites for electrophilic and nucleophilic attacks. nih.gov For example, in many organic compounds, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. This analysis is vital for understanding reaction mechanisms, such as in [3+2]-cycloaddition reactions involving derivatives of parabanic acid, where the regioselectivity is governed by the FMO coefficients of the reactants. nih.gov
Table 2: HOMO-LUMO Energies and Energy Gap for a Related Anil Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.3572 |
| LUMO | -2.0515 |
| Energy Gap (ΔE) | 3.3057 |
Data represents a sample calculation for a related compound. researchgate.net
Molecular Dynamics Simulations
MD simulations can be employed to investigate the conformational changes of this compound in different solvents, its interaction with biological macromolecules like proteins or DNA, and the formation of aggregates. mdpi.comresearchgate.net For instance, all-atom MD simulations have been used to explore the interaction of peptides with model cell membranes, revealing mechanisms of adsorption and insertion. researchgate.net Such studies can elucidate how a molecule like this compound might behave in a biological context.
Furthermore, MD simulations are instrumental in understanding solvation structures and the influence of the solvent on molecular conformation and reactivity. nih.gov The large datasets generated from MD simulations can be analyzed to identify key interactions and dynamic processes that govern the molecule's function. researcher.life Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can also be applied, where the reactive part of the system is treated with a high level of quantum theory while the larger environment is modeled using classical mechanics, allowing for the study of chemical reactions in complex systems. mdpi.com
Analysis of Intermolecular Interactions
The study of intermolecular interactions is critical for understanding the solid-state packing of molecules, which in turn influences their physical properties. Computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are invaluable for visualizing and quantifying these weak interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions. nih.gov
Table 3: Contribution of Intermolecular Contacts from a Sample Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 44.1 |
| O···H/H···O | 34.3 |
| C···H/H···C | 14.8 |
| C···C | 6.5 |
Data represents a sample analysis for a related compound. nih.gov
Non-Covalent Interaction (NCI) Plot Index
The Non-Covalent Interaction (NCI) plot is a visualization tool that helps in identifying and characterizing non-covalent interactions in real space, such as hydrogen bonds, van der Waals interactions, and steric clashes. chemtools.orgnih.gov The method is based on the electron density (ρ) and its reduced density gradient (s). chemtools.orgresearchgate.net Regions of non-covalent interactions are identified by low electron density and a low reduced density gradient. chemtools.org
By plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished. researchgate.net Large, negative values of sign(λ₂)ρ correspond to strong, attractive interactions like hydrogen bonds and are typically colored blue. chemtools.orgresearchgate.net Values close to zero indicate weak van der Waals interactions, often shown in green. youtube.com Large, positive values signify repulsive interactions, such as steric clashes, and are colored red. chemtools.orgyoutube.com
The NCI plot provides a visually intuitive 3D representation of the spatial location and nature of non-covalent interactions, complementing the information obtained from Hirshfeld surface analysis. nih.govresearchgate.net It has been successfully applied to a wide range of chemical systems to understand bonding and interaction patterns. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atomic interactions and bond characteristics based on the topology of the electron density. This analysis identifies critical points in the electron density, which are used to characterize the nature of chemical bonds, including covalent and various non-covalent interactions. For this compound, a QTAIM analysis would be instrumental in quantifying the properties of its covalent bonds and any intramolecular non-covalent interactions. This would involve the calculation and analysis of topological parameters at bond critical points (BCPs), such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). Such data, while available for some related Schiff bases and heterocyclic systems, could not be located specifically for this compound.
Hydrogen Bonding and Supramolecular Synthons
Hydrogen bonds are fundamental to determining the supramolecular architecture of molecular crystals, influencing properties such as packing efficiency, stability, and solubility. The identification of hydrogen bond donors and acceptors within the this compound molecule would be the first step in predicting its supramolecular synthons—the robust and predictable patterns of intermolecular interactions.
A detailed analysis would involve the geometric characterization of potential hydrogen bonds (e.g., N-H···O, C-H···O) including bond distances and angles. These interactions would likely play a significant role in the formation of dimers, chains, or more complex networks in the solid state. While studies on parabanic acid itself and other Schiff bases highlight the prevalence of specific synthons, a crystallographic or computational study detailing these patterns in this compound is not currently published.
Prediction of Molecular Properties and Reactivity Profiles
Computational methods are also extensively used to predict a wide range of molecular properties and reactivity profiles, providing valuable information before a compound is synthesized. For this compound, this would include the calculation of:
Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its electronic transitions and reactivity. The HOMO-LUMO gap is a key indicator of chemical stability.
Global Reactivity Descriptors: Including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), which can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule, offering insights into its interaction with other chemical species.
Despite the utility of these predictive models, specific computational studies detailing these properties for this compound are not available in the public domain.
Synthetic Utility and Research Potential of 1 Benzylideneamino Parabanic Acid
Function as a Key Intermediate in Organic Synthesis
1-(Benzylideneamino)parabanic acid serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its chemical structure allows for transformations that lead to the formation of various hydantoin (B18101) derivatives, which are a class of compounds with significant interest in medicinal chemistry.
A notable application of this compound is its role as a precursor in the synthesis of 1-amino-5-hydroxyhydantoin. This transformation is achieved through a cyclization reaction. Specifically, the reaction of ethyl N¹-carbamido-N²-benzylidenehydrazinoacetate, a related precursor, with an acid or alkali leads to the formation of N¹-benzylidene-1-aminohydantoin. researchgate.net Subsequent hydrolysis of the benzylidene group would yield the target 1-aminohydantoin (B1197227). A related synthesis involves the neutralization of 1-aminohydantoin hydrochloride to isolate the free base. researchgate.net
The utility of this compound extends to the synthesis of more complex hydantoin derivatives such as 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino)hydantoin, a known metabolite of the muscle relaxant dantrolene. nih.gov The synthesis of this and related compounds often involves the condensation of a substituted 1-aminohydantoin with a suitable aldehyde, in this case, a nitrofurfural derivative. researchgate.netnih.gov This highlights the importance of this compound as a starting material for accessing a range of substituted hydantoin structures.
Emerging Research on Parabanic Acid as a Pharmacophore Scaffold
The parabanic acid core, also known as imidazolidine-2,4,5-trione, is gaining recognition as a promising pharmacophore scaffold in drug discovery. nih.gov Its flat, heterocyclic structure rich in heteroatoms makes it an attractive starting point for the design of new therapeutic agents. nih.gov
Recent research has highlighted the potential of the parabanic acid skeleton in the development of selective inhibitors for the ryanodine (B192298) receptor type 2 (RyR2). nih.govrsc.org RyR2 is a crucial calcium release channel in cardiac muscle cells, and its dysfunction is linked to fatal heart arrhythmias. nih.govrsc.orgresearchgate.net Through the screening of large chemical libraries, a parabanic acid derivative was identified as a hit compound for RyR2 inhibition. nih.govrsc.org Structure-activity relationship studies revealed that the parabanic acid core is essential for this inhibitory activity. nih.govrsc.org Further modifications of the side chains on this scaffold led to the development of a highly potent and selective RyR2 inhibitor, demonstrating the significant potential of the parabanic acid framework in medicinal chemistry for cardiovascular diseases. nih.govrsc.org
The parabanic acid scaffold is also being explored for its potential in developing novel anticonvulsant drugs. researchgate.netresearchgate.netscilit.comnih.gov Researchers have synthesized hybrid molecules that combine the parabanic acid structure with other pharmacophoric elements known to be associated with anticonvulsant activity. researchgate.netresearchgate.netscilit.com For instance, a series of novel cycloalkanecarboxamide parabanic acid hybrids were synthesized and showed promising results in preclinical models of seizures. researchgate.netresearchgate.netscilit.com These hybrid compounds were found to be potent in both chemically and electrically induced seizure models, with some derivatives showing higher potency than existing standard drugs. researchgate.netresearchgate.netscilit.comnih.gov This line of research suggests that the parabanic acid scaffold can be effectively utilized to create new chemical entities with potential for treating epilepsy.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
Future research will likely focus on the development of more efficient and versatile synthetic methodologies for 1-(Benzylideneamino)parabanic acid and its analogs. While classical condensation reactions are a staple, exploring modern synthetic strategies could lead to higher yields, better purity, and access to a wider range of derivatives.
One promising avenue is the adaptation of the aza-Wittig reaction. Research has shown that substituted parabanic acids can react with phosphonium (B103445) ylides to form 5-imino-substituted hydantoins. mdpi.com A modified one-pot aza-Wittig reaction, starting from an appropriate arylazide and triphenylphosphine, could be optimized for the synthesis of 5-aryliminoimidazolidine-2,4-diones, which are structural isomers of the target compound. mdpi.com This approach avoids the isolation of intermediate aryliminophosphoranes, potentially streamlining the synthesis. mdpi.com
Furthermore, the development of "diffusion reagent mixing techniques" for generating reactive intermediates like 1,3-dipoles could be applied to reactions involving the parabanic acid scaffold. nih.gov This technique has been shown to increase the yield of [3+2]-cycloaddition products by gradually generating the dipole in solution, which minimizes unwanted side reactions such as dimerization. nih.gov Applying such methods to the synthesis of precursors or the direct functionalization of the parabanic acid ring could represent a significant step forward.
Investigations into microwave-assisted organic synthesis (MAOS) could also accelerate the discovery of new derivatives by significantly reducing reaction times and potentially improving yields for condensation and multicomponent reactions involving the parabanic acid core.
Exploration of New Derivatives and Their Theoretical Properties
The parabanic acid skeleton is an excellent platform for generating diverse molecular architectures. A key future direction is the synthesis and theoretical evaluation of new derivatives of this compound.
A particularly interesting area is the use of imino-parabanic acid derivatives as dipolarophiles in [3+2]-cycloaddition reactions with nitrile imines. mdpi.comnih.gov This approach has been shown to produce novel spiro-conjugated molecules, where a new heterocyclic ring is fused to the parabanic acid core at the C5 position. mdpi.comresearchgate.net These sterically constrained spiro-compounds, which combine multiple heterocyclic pharmacophores in a single molecule, are of great interest for their potential cytotoxic properties against cancer cell lines. mdpi.comnih.gov Future work should explore a wider range of nitrile imines and substituted benzylideneamino moieties to build extensive libraries of these spiro-compounds for biological screening.
Another promising path is the creation of hybrid molecules that combine the parabanic acid scaffold with other pharmacologically active groups. For instance, cycloalkanecarboxamide parabanic acid hybrids have been synthesized and shown to possess anticonvulsant properties. researchgate.netscilit.com Future research could focus on attaching different benzylidene groups, substituted with various electron-donating or electron-withdrawing groups, to explore their effect on biological activity.
Theoretical studies, particularly using Density Functional Theory (DFT), will be crucial in guiding these synthetic efforts. Computational methods can predict the geometric and electronic properties of proposed derivatives, offering insights into their stability, reactivity, and potential for intermolecular interactions before they are synthesized in the lab.
Advanced Computational Insights into Reactivity and Interactions
To fully unlock the potential of this compound and its derivatives, a deeper understanding of their chemical reactivity and interaction profiles is necessary. Advanced computational chemistry provides powerful tools to achieve this.
Future computational studies should focus on:
Reaction Mechanism Elucidation: For reactions such as the [3+2]-cycloaddition, computational modeling can map out the potential energy surface, identify transition states, and explain the observed regioselectivity. mdpi.comresearchgate.net Understanding the Frontier Molecular Orbital (FMO) coefficients of the reactants can provide a rational basis for predicting reaction outcomes. mdpi.comnih.gov
Polymorphism Prediction: Computational searches for crystal polymorphs, as have been conducted for parabanic acid itself, can predict the most stable crystal structures and identify the potential for polymorphism in new derivatives. rsc.org This is critical for drug development, where the solid-state properties of a compound are of utmost importance. Such studies can also uncover unexpected reactivity, such as the previously unreported ring-opening of parabanic acid during recrystallization from methanol (B129727). rsc.org
Molecular Docking and Dynamics: For derivatives designed as potential therapeutic agents, molecular docking simulations can predict the binding modes and affinities within the active sites of target proteins, such as GABA-AT for anticonvulsants. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the molecular interactions. jpionline.org
These computational approaches will not only explain experimental observations but also guide the rational design of new molecules with enhanced reactivity or specific biological targets.
Broadening the Scope of Pharmacophore Development based on the Parabanic Acid Skeleton
The parabanic acid ring is a versatile scaffold that can be considered a valuable pharmacophore for drug discovery. Its structure, featuring hydrogen bond donors and acceptors in a rigid framework, makes it an attractive starting point for designing enzyme inhibitors and other bioactive molecules. researchgate.netresearchgate.net
Future research should systematically explore the potential of the parabanic acid skeleton in pharmacophore-based drug design. This involves:
Target Identification: While its use in developing anticonvulsants is established, the parabanic acid scaffold should be screened against a wider range of biological targets. nih.govresearchgate.net Its structural similarity to other heterocyclic compounds found in active pharmaceutical ingredients suggests it may have untapped potential in areas such as antiviral, antimicrobial, or anticancer therapies. mdpi.com
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing libraries of derivatives, such as various substituted 1-(Benzylideneamino)parabanic acids, comprehensive SAR studies can be conducted. This will help to identify the key structural features responsible for a given biological activity. For example, the nature and position of substituents on the benzylidene ring can be systematically varied to optimize potency and selectivity.
Hybrid Drug Design: The strategy of combining the parabanic acid pharmacophore with other known active scaffolds should be expanded. researchgate.net This "pharmacophoric approach" could lead to the development of novel chemical entities with superior efficacy or improved pharmacokinetic profiles. researchgate.net
By treating the parabanic acid core as a fundamental building block, medicinal chemists can continue to develop innovative therapeutic agents for a variety of diseases.
Q & A
Q. Advanced Methodology :
- Solid-State DFT : Simulates hydrogen-bonding effects by incorporating periodic boundary conditions, improving agreement with experimental vibrational spectra (e.g., N-H stretching frequencies) .
- Cluster-Based DFT : Models localized hydrogen-bonding networks around a single molecule, bridging isolated-molecule and solid-state calculations .
How can computational methods reconcile discrepancies between vibrational spectra of isolated molecules and solid-state forms?
Advanced Research Focus
Isolated-molecule DFT often fails to predict vibrational modes (e.g., N-H···O) due to neglecting crystal packing effects. For parabanic acid, solid-state DFT simulations show hydrogen bonds shorten N-H bonds by ~0.02 Å and increase O···H angles by ~5°, aligning with experimental IR/Raman data . Methodological Recommendation :
- Use solid-state DFT with dispersion corrections (e.g., Grimme’s D3) for accurate geometry optimization.
- Validate with inelastic neutron scattering to probe low-frequency hydrogen-bond vibrations .
What spectroscopic techniques are optimal for characterizing excited-state properties of parabanic acid derivatives?
Basic Research Focus
UV-Vis absorption and fluorescence spectroscopy reveal π→π* transitions in parabanic acid derivatives. For example, parabanic acid exhibits a π→π* stabilization energy of 13,500 cm⁻¹, comparable to cis-oxamide but distinct from urea .
Q. Advanced Methodology :
- Time-Resolved Fluorescence : Quantifies excited-state lifetimes influenced by hydrogen bonding.
- Photoelectron Spectroscopy : Correlates ionization potentials with molecular orbital energies (e.g., CNDO/s calculations validate π-orbital stabilization) .
How do degradation pathways of parabanic acid derivatives affect their stability in oxidative environments?
Advanced Research Focus
Under hydroxyl radical attack (e.g., advanced oxidation processes), parabanic acid degrades into intermediates like N-dimethylparabanic acid (142 Da) and di(N-hydroxymethyl)parabanic acid (174 Da), which exhibit slower mineralization rates . Analytical Strategy :
- LC-HRMS : Tracks degradation products via exact mass and fragmentation patterns.
- Microdialysis Sampling : Monitors in vivo oxidative byproducts (e.g., in neurointensive care studies) .
What contradictions arise in MO energy correlations for parabanic acid derivatives, and how are they resolved?
Advanced Research Focus
CNDO/s calculations indicate parabanic acid’s π→π* state is stabilized by 2,000 cm⁻¹ compared to cis-oxamide, yet experimental photoelectron spectra show closer alignment with urea-like orbitals. Resolution :
- Hybrid QM/MM Models : Combine quantum mechanics for the core molecule with molecular mechanics for crystal environment effects .
- N-Methylation Studies : Probe orbital energy shifts via methylation, validating computational assignments .
How do crystallographic and spectroscopic data inform mechanistic studies of parabanic acid derivatives in medicinal chemistry?
Basic Research Focus
Parabanic acid derivatives (e.g., 3-(arylmethyl)-2,4,5-trioxoimidazolidine-1-acetic acids) show bioactivity as aldose reductase inhibitors. X-ray crystallography confirms planar geometry critical for enzyme active-site binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
